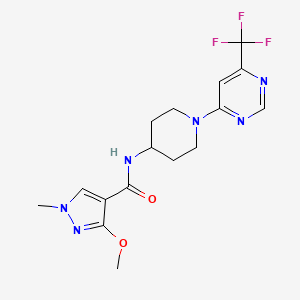

3-methoxy-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N6O2/c1-24-8-11(15(23-24)27-2)14(26)22-10-3-5-25(6-4-10)13-7-12(16(17,18)19)20-9-21-13/h7-10H,3-6H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMVGUUKXZRBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Pyrimidine moiety : Contributes to the compound's biological properties.

- Trifluoromethyl group : Known for enhancing the lipophilicity and bioactivity of compounds.

Antifungal Activity

A study synthesized various derivatives of pyrazole and tested their antifungal properties against phytopathogenic fungi. Some derivatives exhibited moderate antifungal activities, with specific compounds showing over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming standard fungicides like carboxin and boscalid .

Antibacterial Activity

Research on substituted pyrazoles indicated that certain derivatives possess significant antibacterial properties. For instance, compounds derived from similar structures demonstrated efficacy against Staphylococcus aureus and other Gram-positive bacteria. The incorporation of trifluoromethyl groups was linked to enhanced antibacterial potency .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that some derivatives exhibit superior COX-2 inhibition compared to traditional anti-inflammatory drugs like diclofenac sodium. The mechanism often involves the modulation of inflammatory pathways, making these compounds candidates for further development in treating inflammatory diseases .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and infection.

- Interaction with Biological Targets : The trifluoromethyl group enhances binding affinity to target proteins, improving therapeutic efficacy.

Study on Antifungal Activity

In a comparative study, various pyrazole derivatives were synthesized and evaluated for their antifungal activity against three fungal strains. The results highlighted that specific modifications in the molecular structure significantly affected the antifungal efficacy, with some compounds achieving higher inhibition rates than conventional treatments .

Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of pyrazole derivatives in vitro. The results indicated that certain compounds exhibited high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for potential therapeutic use in inflammatory conditions .

Data Summary

| Activity Type | Tested Compounds | Inhibition Rate | Comparison |

|---|---|---|---|

| Antifungal | Pyrazole Derivatives | >50% at 100 µg/mL | Better than carboxin and boscalid |

| Antibacterial | Substituted Pyrazoles | Significant | Effective against Gram-positive bacteria |

| Anti-inflammatory | Pyrazole Derivatives | High selectivity for COX-2 | Superior to diclofenac sodium |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and physicochemical properties of 3-methoxy-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide, we compare it with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s pyrimidinyl-CF₃ substituent contributes to moderate lipophilicity (cLogP ≈ 2.8), whereas the phenyl-CF₃ analog () has higher lipophilicity (cLogP ≈ 3.2) due to the electron-withdrawing trifluoromethyl group on an aromatic ring . Chromenone-containing analogs () exhibit improved aqueous solubility from polar sulfonamide or ketone groups .

Structural Motifs and Target Engagement :

- Piperidine-linked pyrazoles (e.g., target compound) are common in kinase inhibitors (e.g., JAK/STAT pathways), though specific target data for this molecule is unavailable.

- Indole-carboxamide derivatives () show CNS activity, suggesting that the target compound’s piperidine-pyrimidine scaffold may influence blood-brain barrier penetration .

Receptor Selectivity Trends: While direct binding data for the target compound is lacking, highlights that trifluoromethyl groups and pyrimidine rings influence cannabinoid receptor (CB1/CB2) selectivity. For example, WIN 55212-2 binds preferentially to CB2 via pyrimidine interactions, suggesting the target’s pyrimidinyl group may confer similar selectivity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, a pyrazole-thiol intermediate can be alkylated using K₂CO₃ in DMF at room temperature to introduce substituents . Purification via column chromatography (e.g., using silica gel) and recrystallization in solvents like ethanol/dichloromethane can improve yields (e.g., 35% reported for structurally similar compounds) . Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Use DMSO-d₆ as a solvent to resolve exchangeable protons (e.g., NH peaks at δ 11.55 ppm in similar compounds) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., ESIMS m/z 392.2) and purity (>98% by HPLC) .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity analysis .

Q. How can researchers safely handle this compound in the lab?

- Methodological Answer : Refer to safety protocols for structurally related pyrazole-carboxamides:

- Use PPE (gloves, lab coats, respiratory protection) to avoid inhalation or skin contact .

- Store in airtight containers away from strong oxidizers to prevent decomposition into hazardous byproducts (e.g., carbon/nitrogen oxides) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions .

- Docking Studies : Model interactions with target proteins (e.g., kinases) to prioritize derivatives with trifluoromethyl groups for improved lipophilicity and target binding .

- MD Simulations : Assess metabolic stability by simulating interactions with cytochrome P450 enzymes .

Q. How should contradictions in biological activity data be resolved?

- Methodological Answer :

- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Dose-Response Curves : Test concentrations from nM to µM ranges to identify off-target effects at higher doses.

- Metabolite Screening : Use LC-MS/MS to detect degradation products that may interfere with activity measurements .

Q. What strategies can enhance the compound’s solubility and bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups to the pyrazole core for improved aqueous solubility .

- Co-Crystallization : Screen co-formers (e.g., cyclodextrins) to create stable crystalline forms with enhanced dissolution rates .

- Nanoparticle Encapsulation : Use PEGylated liposomes to bypass first-pass metabolism and prolong half-life .

Q. How can reaction scalability be achieved without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions and reduce byproducts .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Membrane Separation : Apply nanofiltration to remove unreacted reagents and retain high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.